1-tert-Butoxycarbonyl-1,2,4-triazole

概要

説明

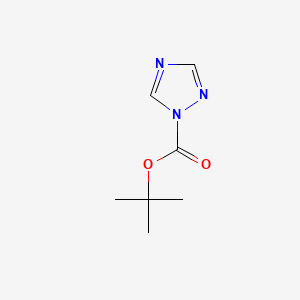

1-tert-Butoxycarbonyl-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used as a protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild conditions .

準備方法

1-tert-Butoxycarbonyl-1,2,4-triazole can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl chloroformate with 1,2,4-triazole in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

化学反応の分析

1-tert-Butoxycarbonyl-1,2,4-triazole undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like triethylamine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

-

Antimicrobial Activity

1-tert-Butoxycarbonyl-1,2,4-triazole and its derivatives have demonstrated considerable antimicrobial properties. Research indicates that triazoles possess broad-spectrum activity against various bacterial strains and fungi. For instance:- A study highlighted that 1,2,4-triazole derivatives exhibited potent antifungal activity against Aspergillus species and other pathogenic fungi, outperforming conventional antifungal agents like ketoconazole .

- Another investigation reported that certain triazole compounds showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

-

Antiviral Properties

The antiviral potential of triazoles has been explored extensively. A notable compound derived from this compound demonstrated efficacy against various RNA and DNA viruses in vitro, indicating its promise as a broad-spectrum antiviral agent . -

Anticancer Activity

Triazoles are being investigated for their anticancer properties. Compounds with the triazole moiety have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain derivatives were found to inhibit the proliferation of cancer cell lines significantly .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate azides with carbonyl compounds under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity or alter physical properties.

Synthesis Methodologies

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science:

- Corrosion Inhibition : Triazoles have been identified as effective corrosion inhibitors for metals such as steel and copper. Their ability to form protective films on metal surfaces enhances their utility in preventing rust and degradation .

- Polymer Chemistry : The incorporation of triazole units into polymers can improve their mechanical properties and thermal stability, making them suitable for advanced materials .

Case Studies

-

Antifungal Efficacy Study

A series of this compound derivatives were synthesized and tested for antifungal activity against Candida albicans. Results indicated that modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments . -

Antiviral Activity Assessment

In a comprehensive study on antiviral effects, a derivative of this compound was shown to inhibit viral replication in cell cultures infected with influenza virus. The compound exhibited low cytotoxicity while maintaining high antiviral activity .

作用機序

The mechanism of action of 1-tert-Butoxycarbonyl-1,2,4-triazole primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions . Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, revealing the free amine .

類似化合物との比較

1-tert-Butoxycarbonyl-1,2,4-triazole can be compared with other protecting groups such as:

1-tert-Butoxycarbonyl-1,2,3-triazole: Similar in structure but with a different nitrogen arrangement in the triazole ring.

1-tert-Butoxycarbonyl-1,2,5-triazole: Another isomer with a different nitrogen arrangement.

The uniqueness of this compound lies in its specific nitrogen arrangement, which can influence its reactivity and stability compared to other isomers .

生物活性

1-tert-Butoxycarbonyl-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CHNO) features a triazole ring with a tert-butoxycarbonyl group that enhances its stability and solubility. The presence of the triazole moiety is significant as it is known for its versatility in pharmaceutical applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties against various pathogenic strains. For instance, studies have shown that compounds with the 1,2,4-triazole core can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. A systematic review highlighted that certain triazole derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 8 | |

| This compound | S. aureus | 16 | |

| 5-substituted triazoles | B. subtilis | 3.12 |

The effectiveness of these compounds often correlates with their structural modifications. For example, the introduction of different substituents on the triazole ring can enhance their antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, triazoles are well-known antifungal agents. Compounds derived from the triazole scaffold have been tested against various fungi, including Candida species. One study reported that specific derivatives showed higher activity against Candida albicans compared to fluconazole .

The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell functions. The mechanism often involves:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell wall synthesis in fungi and bacterial pathogens.

- Disruption of Nucleic Acid Synthesis : By mimicking nucleobases or interfering with nucleic acid metabolism, these compounds can impede replication processes.

Case Study 1: Antibacterial Screening

A study conducted by Muthal et al. synthesized various triazole derivatives and evaluated their antibacterial efficacy using the agar disc-diffusion method. The results indicated that certain compounds exhibited inhibition zones comparable to standard antibiotics like levofloxacin . This highlights the potential for developing new antibacterial agents from triazole derivatives.

Case Study 2: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of triazoles. In vitro assays demonstrated that specific derivatives could significantly reduce cytokine release in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Q & A

Q. Basic: How can impurity analysis of 1-tert-butoxycarbonyl-1,2,4-triazole be methodologically standardized in pharmaceutical research?

Answer:

Impurity profiling requires high-performance liquid chromatography (HPLC) with optimized parameters. For example, in related 1,2,4-triazole derivatives (e.g., 4-amino-1,2,4-triazole), a validated HPLC method uses a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile:water (30:70 v/v) with 0.1% trifluoroacetic acid, and UV detection at 254 nm. This ensures reproducibility and accuracy for detecting impurities at levels as low as 0.05% . Calibration curves and forced degradation studies (acid/base hydrolysis, oxidation) are critical for validation.

Q. Basic: What synthetic strategies enable regioselective functionalization of 1,2,4-triazole derivatives?

Answer:

C–H arylation using potassium carbonate (K₂CO₃) and carboxylic acids under mild benchtop conditions is effective. For instance, arylation at the N1 position of 1,2,4-triazoles proceeds with high regioselectivity when using aryl halides and K₂CO₃ in dimethylformamide (DMF) at 80°C . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 triazole:aryl halide) minimizes byproducts.

Q. Advanced: How does tautomerism in 1,2,4-triazole derivatives influence their reactivity and analytical characterization?

Answer:

Tautomeric equilibria (e.g., 3-amino-1,2,4-triazole existing as 1H-, 2H-, or 4H-tautomers) affect reactivity and spectral data. Stability follows the order 1H > 2H > 4H due to electron delocalization . Nuclear magnetic resonance (NMR) and computational studies (DFT calculations) are essential to identify dominant tautomers. For example, ¹H-NMR chemical shifts at δ 7.8–8.2 ppm indicate 1H-tautomer prevalence .

Q. Advanced: What methodologies are effective in evaluating the antifungal activity of 1,2,4-triazole derivatives?

Answer:

Standardized protocols include:

- Microdilution assays : Minimum inhibitory concentration (MIC) determination against Candida albicans or Aspergillus fumigatus using RPMI-1640 media .

- Time-kill kinetics : Monitoring fungal viability over 24–48 hours .

- Molecular docking : Targeting lanosterol 14α-demethylase (CYP51) to assess binding affinity .

Q. Advanced: What challenges arise in synthesizing 1,2,4-triazole-thiazole hybrids, and how are they addressed?

Answer:

Key challenges include regiochemical control and solubility. A reported method involves coupling 4-tert-butylthiazol-2-amine with 1,2,4-triazole via nucleophilic substitution in ethanol under reflux (12 hours, 80°C). Purification by column chromatography (silica gel, ethyl acetate:hexane) yields hybrids with >90% purity . Characterization via X-ray crystallography confirms regiochemistry.

Q. Advanced: How can 1,2,4-triazole derivatives be integrated into nitrogen-rich polymers for energetic materials?

Answer:

Polymerization of 1-vinyl-1,2,4-triazole monomers via radical initiators (e.g., AIBN) in DMF produces polymers with high nitrogen content (>30%). For example, poly(3-nitro-1-vinyl-1,2,4-triazole) exhibits a heat of formation >500 kJ/mol, making it suitable for propellants . Stability testing (TGA/DSC) confirms decomposition temperatures >200°C.

Q. Basic: What role does 3-amino-1,2,4-triazole play in bacterial two-hybrid systems?

Answer:

3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 enzyme. In BacterioMatch II systems, 3-AT concentrations (5–50 mM) suppress background growth, enabling selection for protein-protein interactions. Titration experiments determine optimal 3-AT levels to avoid false positives .

Q. Advanced: What considerations are critical for designing fluorescent Schiff base complexes with 1,2,4-triazole ligands?

Answer:

Ligand design requires electron-donating groups (e.g., p-dimethylaminobenzaldehyde) to enhance fluorescence. Synthesis involves condensing 4-amino-1,2,4-triazole with aldehydes in ethanol (catalytic acetic acid). Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) shifts emission wavelengths (e.g., 416 nm for free ligand vs. 450 nm for Zn complexes) . Fluorescence quantum yields are measured via comparative actinometry.

特性

IUPAC Name |

tert-butyl 1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFRDJEUOAMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194655 | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-24-8 | |

| Record name | 1,1-Dimethylethyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41864-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。